molecular formula C15H17N3O2 B1318173 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide CAS No. 941868-39-9

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B1318173
CAS No.: 941868-39-9
M. Wt: 271.31 g/mol
InChI Key: NGGDOPGMIFFQPX-UHFFFAOYSA-N
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Description

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that features a quinoline moiety fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 8-hydroxyquinoline with piperidine derivatives. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which undergoes a condensation reaction with 8-hydroxyquinoline under specific conditions . The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity[][4].

Mechanism of Action

The mechanism of action of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent processes in cells . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide is unique due to its combined structural features of quinoline and piperidine, which confer distinct chemical and biological properties. Its ability to chelate metal ions and interact with biological macromolecules makes it a valuable compound for various applications.

Properties

IUPAC Name

1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGDOPGMIFFQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227515
Record name 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-39-9
Record name 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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